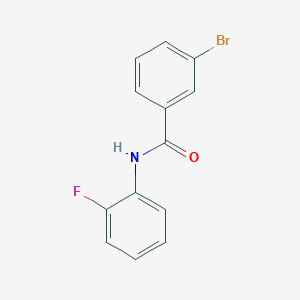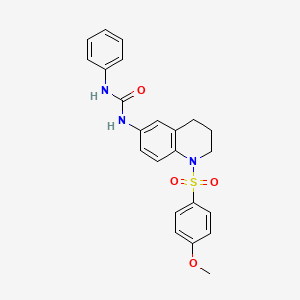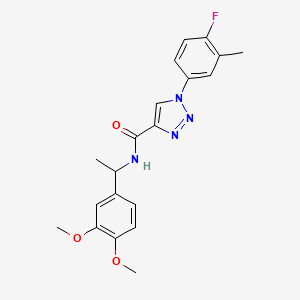![molecular formula C12H16ClNO2 B2505424 2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide CAS No. 2411180-25-9](/img/structure/B2505424.png)
2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide" is a chloroacetamide derivative, which is a class of compounds known for their herbicidal properties and potential use in medical applications such as anticancer agents. Chloroacetamides, such as alachlor and metolachlor, have been studied for their effects on protein synthesis and have been found to inhibit protein synthesis in vivo, although not affecting the translation process in vitro . Additionally, chloroacetamide derivatives have been synthesized and investigated for their structural and vibrational characteristics, as well as their potential as opioid kappa agonists .
Synthesis Analysis
The synthesis of chloroacetamide derivatives often involves multiple steps, including acetylation, esterification, and ester interchange reactions. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a related compound, was achieved through acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the final product with high overall yield . Similarly, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized for the evaluation of their anticancer properties .
Molecular Structure Analysis
The molecular structure and vibrational characteristics of chloroacetamide derivatives can be extensively studied using spectroscopic methods such as Fourier transform infrared (FTIR) and FT-Raman spectra. Ab initio and DFT studies can be employed to determine the structural, thermodynamical, and vibrational characteristics of these compounds . Such studies help in understanding the influence of substituents on the characteristic frequencies of the amide group.
Chemical Reactions Analysis
Chloroacetamide derivatives can undergo various chemical reactions depending on their structure and the conditions applied. For instance, the reductive dehalogenation of iodoacetochlor with tritium gas in the presence of palladium on carbon and triethylamine resulted in the synthesis of [phenyl-4-3H]acetochlor, a chloroacetanilide herbicide . The chemical reactivity of these compounds is crucial for their biological activity and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroacetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the practical application of these compounds as herbicides or pharmaceuticals. The presence of different substituents, such as methyl groups or methoxyphenyl groups, can significantly alter these properties and, consequently, the efficacy and safety of the compounds .
Scientific Research Applications
Environmental Impact and Degradation
Herbicide Metabolism and Carcinogenicity : Research on chloroacetamide herbicides, such as acetochlor and metolachlor, has explored their metabolism in human and rat liver microsomes. These studies suggest complex metabolic pathways that may contribute to the compounds' carcinogenicity, involving intermediates like CDEPA and CMEPA, leading to DNA-reactive products. This insight is crucial for understanding environmental and health impacts of these herbicides (Coleman et al., 2000).
Photodegradation of Herbicides : The photolysis of metolachlor has been studied under simulated sunlight, revealing the formation of monochloroacetic acid (MCA) as a significant degradation product. This research aids in understanding the environmental fate of chloroacetamide herbicides under exposure to sunlight (Wilson & Mabury, 2000).
Chemical Synthesis and Application
Controlled Release Formulations : Studies on the controlled release formulations of alachlor using ethylcellulose highlight innovative approaches to reducing groundwater contamination risk while maintaining herbicidal effectiveness. These formulations can provide insights into designing more environmentally friendly pesticide applications (Fernández-Urrusuno et al., 2000).
Chemoselective Acetylation : Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide showcases the potential for synthesizing antimalarial drug intermediates using enzyme-catalyzed reactions. This process exemplifies the application of biocatalysis in producing pharmaceutical intermediates (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(14(2)12(15)8-13)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPUQTZECOTDQY-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OC)N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)
![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)
![2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2505349.png)

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)
![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)
![N-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2505355.png)


![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)